molecular formula C20H41ClN2S B14069889 1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 102069-72-7

1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14069889
CAS No.: 102069-72-7
M. Wt: 377.1 g/mol
InChI Key: SVRAOBKEYJXFON-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound features an imidazolium cation with a decyl group and a hexylthio substituent, paired with a chloride anion. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) typically involves the alkylation of 1-methylimidazole with 1-chlorodecane to form 1-decyl-3-methylimidazolium chloride. This intermediate can then be further modified by introducing the hexylthio group through a nucleophilic substitution reaction with a suitable thiol reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) exerts its effects is largely dependent on its ionic nature and the specific application. In antimicrobial applications, the compound disrupts microbial cell membranes, leading to cell lysis and death. The imidazolium cation interacts with the negatively charged components of the cell membrane, while the hydrophobic decyl and hexylthio groups penetrate the lipid bilayer, causing structural disruption . In catalytic applications, the compound can stabilize transition states and intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) can be compared with other imidazolium-based ionic liquids, such as:

The uniqueness of 1H-Imidazolium, 1-decyl-3-[(hexylthio)methyl]-, chloride (1:1) lies in its specific combination of the decyl and hexylthio groups, which confer distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

102069-72-7

Molecular Formula

C20H41ClN2S

Molecular Weight

377.1 g/mol

IUPAC Name

1-decyl-3-(hexylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C20H40N2S.ClH/c1-3-5-7-9-10-11-12-13-15-21-16-17-22(19-21)20-23-18-14-8-6-4-2;/h16-17H,3-15,18-20H2,1-2H3;1H

InChI Key

SVRAOBKEYJXFON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH+]1CN(C=C1)CSCCCCCC.[Cl-]

Origin of Product

United States

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